molecular formula C10H6O3 B6255105 1-oxo-1H-isochromene-3-carbaldehyde CAS No. 34328-51-3

1-oxo-1H-isochromene-3-carbaldehyde

Cat. No. B6255105
CAS RN: 34328-51-3
M. Wt: 174.2
InChI Key:
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Description

1-oxo-1H-isochromene-3-carbaldehyde (1-OIC) is a chemical compound that has been studied extensively due to its potential applications in a variety of scientific fields. It is an aldehyde, with a molecular formula of C9H8O2, and is a member of the 1-oxo-1H-isochromene family. 1-OIC has been used in the synthesis of various compounds, as well as in the study of its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

1-oxo-1H-isochromene-3-carbaldehyde has been studied extensively due to its potential applications in a variety of scientific fields. It has been used in the synthesis of various compounds, including 1-oxo-1H-isochromene-3-carboxylic acid, 1-oxo-1H-isochromene-3-carboxaldehyde, and 1-oxo-1H-isochromene-3-carboxylic acid methyl ester. Additionally, 1-oxo-1H-isochromene-3-carbaldehyde has been used in the study of its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-oxo-1H-isochromene-3-carbaldehyde is not yet fully understood. However, it is believed that 1-oxo-1H-isochromene-3-carbaldehyde is metabolized in the body to form 1-oxo-1H-isochromene-3-carboxylic acid, which is then further metabolized to form 1-oxo-1H-isochromene-3-carboxaldehyde. This compound is thought to interact with various proteins and enzymes, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
1-oxo-1H-isochromene-3-carbaldehyde has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-oxo-1H-isochromene-3-carbaldehyde has been shown to increase the activity of certain enzymes, including cytochrome P450 enzymes and glutathione S-transferases. Additionally, 1-oxo-1H-isochromene-3-carbaldehyde has been shown to reduce inflammation, improve antioxidant activity, and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

1-oxo-1H-isochromene-3-carbaldehyde has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be synthesized in a variety of ways. Additionally, it is relatively stable, and can be stored in the dark at room temperature for long periods of time without degrading. However, 1-oxo-1H-isochromene-3-carbaldehyde is also relatively expensive, and can be difficult to obtain in large quantities.

Future Directions

There are a variety of potential future directions for the study of 1-oxo-1H-isochromene-3-carbaldehyde. These include further studies of its mechanism of action, biochemical and physiological effects, and potential applications in various scientific fields. Additionally, further research into the synthesis of 1-oxo-1H-isochromene-3-carbaldehyde and its derivatives could lead to the development of more efficient and cost-effective production methods. Finally, further studies into the safety and efficacy of 1-oxo-1H-isochromene-3-carbaldehyde could lead to its potential use in a variety of medical applications.

Synthesis Methods

1-oxo-1H-isochromene-3-carbaldehyde can be synthesized through a variety of methods. One method involves the reaction of 1-bromo-3-methyl-2-butene with sodium hydroxide in methanol, followed by the addition of hydrochloric acid. This yields a mixture of 1-oxo-1H-isochromene-3-carbaldehyde and 1-bromo-3-methyl-2-butene, which can then be separated through distillation. Additionally, 1-oxo-1H-isochromene-3-carbaldehyde can be synthesized through the reaction of 1-bromo-3-methyl-2-butene with sodium ethoxide in ethanol, followed by the addition of hydrochloric acid. This method yields a mixture of 1-oxo-1H-isochromene-3-carbaldehyde and 1-bromo-3-methyl-2-butene, which can then be separated through distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-oxo-1H-isochromene-3-carbaldehyde involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-hydroxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "chromium trioxide", "acetaldehyde", "potassium permanganate", "sodium bisulfite" ], "Reaction": [ "Step 1: Condensation of 2-hydroxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 2-(2-hydroxyphenyl)-3-oxobutanoate.", "Step 2: Hydrolysis of ethyl 2-(2-hydroxyphenyl)-3-oxobutanoate with sulfuric acid to form 2-(2-hydroxyphenyl)-3-oxobutanoic acid.", "Step 3: Decarboxylation of 2-(2-hydroxyphenyl)-3-oxobutanoic acid with sodium hydroxide to form 2-hydroxy-1-phenyl-1H-isochromene-3-carbaldehyde.", "Step 4: Oxidation of 2-hydroxy-1-phenyl-1H-isochromene-3-carbaldehyde with chromium trioxide in acetic anhydride to form 1-oxo-1H-isochromene-3-carbaldehyde.", "Step 5: Aldol condensation of 1-oxo-1H-isochromene-3-carbaldehyde with acetaldehyde in the presence of potassium permanganate to form 1-oxo-1H-isochromene-3-carbaldehyde-2-methylthiosemicarbazone.", "Step 6: Reduction of 1-oxo-1H-isochromene-3-carbaldehyde-2-methylthiosemicarbazone with sodium bisulfite to form 1-oxo-1H-isochromene-3-carbaldehyde." ] }

CAS RN

34328-51-3

Product Name

1-oxo-1H-isochromene-3-carbaldehyde

Molecular Formula

C10H6O3

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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